4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol -

4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Catalog Number: EVT-5220417
CAS Number:
Molecular Formula: C22H28FN3O
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanone derivatives

    Compound Description: This series explores modifications to the 4-position of the piperidine ring with heterocycles like benzimidazole, benzotriazole, and quinoxaline. They demonstrate potent neuroleptic activity, comparable to haloperidol, with a particular example being 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone showing promising activity and a reduced risk of extrapyramidal side effects.

5-(3-[4-(4-Fluorophenyl)-1-piperazinyl]-propoxy)indan (BP-528)

    Compound Description: BP-528 is investigated for its anti-anxiety properties. Studies reveal its influence on GABA release without directly interacting with benzodiazepine receptors.

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) and its Analogues

    Compound Description: JDTic stands out as a potent and selective kappa opioid receptor antagonist. Research on JDTic and its analogues underlines the significance of specific stereochemistry for activity and highlights the influence of substituents on the core structure. Notably, replacing hydroxyl groups with other substituents like H, F, or Cl in the 4-(3-hydroxyphenyl) group yielded compounds with potent and selective kappa opioid receptor antagonism. Further modifications, such as replacing the amino -NH- group with aromatic -CH-, CH(2), O, S, or SO groups, resulted in compounds with subnanomolar to low nanomolar K(e) values at the kappa opioid receptor.

    Compound Description: FR255595 acts as a novel and potent PARP-1 inhibitor demonstrating neuroprotective effects by preventing PARP activation. It exhibits promising characteristics like oral activity and good brain penetration.

    Compound Description: SUVN-502 is recognized as a potent and selective serotonin 6 (5-HT6) receptor antagonist. It exhibits desirable characteristics such as oral bioavailability, brain penetration, and a favorable preclinical efficacy profile, marking it as a potential candidate for cognitive disorder treatment.

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

    Compound Description: CP-283,097 is a potent and selective antagonist of NMDA receptors containing the NR2B subunit. It is a conformationally restricted analogue of CP-101,606.

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

    Compound Description: JNJ-46356479 acts as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2).

2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride

    Compound Description: This compound and its pseudopolymorphic forms exhibit significant antihistaminic properties, positioning them as potential antiallergic and antispasmodic agents.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: Notably, the (4S)-(+)-enantiomer of this compound displays significant antihypertensive activity.

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 demonstrates potent CCR5 antagonism and effectively inhibits HIV-1 entry and replication in PBMCs, highlighting its potential as an antiviral agent. Moreover, it exhibits excellent oral bioavailability across various species, making it a promising candidate for drug development.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

    Compound Description: Talazoparib stands out as a highly potent PARP1/2 inhibitor with excellent in vitro and in vivo activity against tumors, particularly those with BRCA1/2 mutations.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

    Compound Description: NKY-722 demonstrates potent, long-lasting calcium antagonist and vasodilatory activities, suggesting potential applications in treating hypertension. Its efficacy in various models, including spontaneous hypertension, highlights its potential therapeutic value.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine) dihydrochloride

    Compound Description: Manidipine is a calcium channel blocker with antihypertensive properties. Studies on its optical isomers reveal a significant difference in potency, with the (S)-(+)-enantiomer demonstrating significantly higher activity.

    Compound Description: This compound represents a key precursor in the synthesis of the (R)-(+)-alcohol derivative, an antipsychotic agent. Microbial reduction methods have been explored to obtain this specific enantiomer with high yield and optical purity.

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound, synthesized using microwave irradiation, features a tetrahydropyridine ring adopting a distorted envelope conformation.

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone (Sertindole)

    Compound Description: Sertindole belongs to a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Its noncataleptogenic nature and unique pharmacological profile compared to typical neuroleptics make it a potentially valuable atypical neuroleptic.

    Compound Description: This compound series investigates the antihistamine activity of various benzimidazole derivatives. The research focuses on optimizing the duration of action and pharmacological properties. Astemizole, a compound within this series, exhibits potent and long-lasting antihistamine activity and has been selected for clinical trials.

2-(2-(4-(3-Methylphenyl)1-piperazinyl)ethyl quinoline (Centhaquin)

    Compound Description: Centhaquin exhibits centrally acting antihypertensive properties, offering potential for treating hypertension, particularly in cases complicated by cardiac or renal issues.

    Compound Description: This series focuses on synthesizing pyridinedicarboximide derivatives, some of which exhibit central nervous system (CNS) depressant activity.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

    Compound Description: This compound represents a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease treatment. Its structure incorporates a substituted hydrocinnamide C-3 side chain and a benzodiazepine moiety, contributing to its high potency.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 acts as a novel, selective, and silent 5-HT1A receptor antagonist. Studies highlight its potential in treating anxiety and mood disorders, with promising dose-dependent occupancy of 5-HT1A receptors observed in clinical trials.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

    Compound Description: MMPP demonstrates neuroprotective effects by inhibiting the STAT3 signaling pathway, thereby reducing neuroinflammation and dopaminergic neurodegeneration in models like the MPTP-induced Parkinson's disease model.

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno-[2,3-b][1,5]benzodiazepine (Olanzapine)

    Compound Description: Olanzapine belongs to the atypical antipsychotic class and is associated with metabolic side effects, including weight gain and dyslipidemia. Animal studies using olanzapine help understand the mechanisms behind these adverse effects and compare them to other atypical antipsychotics.

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    Compound Description: 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer represent a new class of synthetic cannabinoids characterized by a pyrazole core replacing the indazole ring found in other synthetic cannabinoid classes. Their unique structural features and potential for psychoactive effects highlight the need for their characterization and control.

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent and highly selective CCR5 antagonist demonstrating excellent oral bioavailability. Its development involved optimizing receptor selectivity and pharmacokinetic properties, making it a promising candidate for HIV-1 inhibition.

    Compound Description: These two regioisomers, identified during the study of isoxazolone derivatives as p38 MAPK inhibitors, highlight the potential for unexpected rearrangements during chemical synthesis, leading to the formation of alternative products with potentially different biological profiles.

    Compound Description: These compounds were designed as potential irreversible ligands for the dopamine transporter (DAT). Their synthesis aimed to develop molecular probes for studying DAT structure and function.

3-Phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol (CHF 4056)

    Compound Description: CHF 4056 acts as a novel, nonsteroidal selective estrogen receptor modulator (SERM), exhibiting a unique profile with beneficial effects on bone and cholesterol levels while maintaining an antagonist effect on the uterus. This selective action makes it a potential candidate for treating conditions like osteoporosis without stimulating the uterus.

    Compound Description: This compound represents a key intermediate in the synthesis of paroxetine (BRL 29060A), a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other conditions. Understanding its conformation and stereochemistry is crucial for optimizing the synthesis of paroxetine.

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Analogues

    Compound Description: This series explores modifications of the 3-phenylpropyl side chain in 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) to understand its binding affinity for the dopamine transporter (DAT). Substitutions at the C2 and C3 positions of the phenylpropyl group significantly influenced DAT affinity, with the 2-fluoro-substituted (S)-enantiomer exhibiting the highest affinity and good selectivity.

    Compound Description: These compounds demonstrate antidepressant-like activity through sigma receptor agonism. They exhibit promising activity in various animal models of depression, suggesting potential for further development as novel antidepressant agents.

Properties

Product Name

4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

IUPAC Name

4-[[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol

Molecular Formula

C22H28FN3O

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H28FN3O/c23-19-5-7-20(8-6-19)25-12-14-26(15-13-25)21-2-1-11-24(17-21)16-18-3-9-22(27)10-4-18/h3-10,21,27H,1-2,11-17H2

InChI Key

RKBBMYYVJRWFDB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)O)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.